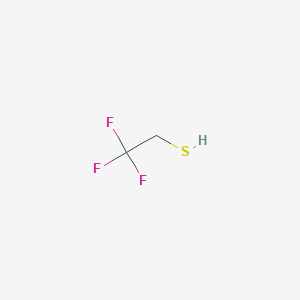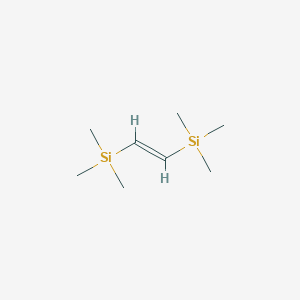
2,2,2-Trifluoroetantiol
Descripción general
Descripción
2,2,2-Trifluoroethanethiol is a fluorinated thiol with the chemical formula CF₃CH₂SH. It is known for its unique properties, including its strong acidity and ability to form charge transfer complexes with molecular iodine . This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethanethiol has a wide range of applications in scientific research:
Biology: The compound’s ability to form charge transfer complexes makes it useful in studying molecular interactions and enzyme mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Mecanismo De Acción
Target of Action
2,2,2-Trifluoroethanethiol is a fluorinated thiol . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .
Mode of Action
2,2,2-Trifluoroethanethiol operates as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond . Therefore, 2,2,2-Trifluoroethanethiol interacts with its targets (electrophiles) by donating an electron pair, resulting in the formation of a new chemical bond .
Biochemical Pathways
It is known that this compound can undergo oxidation and reduction reactions , which are fundamental types of reactions in biochemistry.
Result of Action
Its ability to form charge transfer complexes with molecular iodine suggests that it may influence the electronic properties of molecules and potentially affect cellular processes that depend on these properties.
Action Environment
The action, efficacy, and stability of 2,2,2-Trifluoroethanethiol can be influenced by various environmental factors. For instance, its reactivity with electrophiles can be affected by the presence of other nucleophiles or electrophiles in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethanethiol is basic in nature and forms charge transfer complexes with molecular iodine . It has been shown to have an optimal reaction temperature of -10°C to -5°C and can be used in kinetic studies to determine the rate of disulfide bond formation .
Cellular Effects
It is established that this compound operates as a nucleophile, engaging in reactions with electrophiles .
Molecular Mechanism
2,2,2-Trifluoroethanethiol exhibits the capability to undergo oxidation and reduction reactions . The activation energy for these reactions is 10 kcal/mol and 6 kcal/mol respectively . It also forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding .
Temporal Effects in Laboratory Settings
2,2,2-Trifluoroethanethiol has been shown to have an optimal reaction temperature of -10°C to -5°C
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanethiol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2,2,2-trifluoroethyl bromide with sodium hydrosulfide .
Industrial Production Methods: Industrial production of 2,2,2-trifluoroethanethiol typically involves the use of readily available starting materials and efficient catalytic processes. One such method includes the use of sodium sulfide as a reagent to produce the compound in a commercially viable manner .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2,2-trifluoroethanethiol can produce 2,2,2-trifluoroethanesulfonic acid .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethanol (CF₃CH₂OH): A fluorinated alcohol used as a solvent and in protein studies.
2,2,2-Trifluoroethylamine (CF₃CH₂NH₂): A fluorinated amine used in organic synthesis.
4-Trifluoromethylbenzyl mercaptan (CF₃C₆H₄CH₂SH): A related thiol used in various chemical reactions.
Uniqueness: 2,2,2-Trifluoroethanethiol is unique due to its strong acidity and ability to form charge transfer complexes, which are not as pronounced in its similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where these properties are advantageous .
Propiedades
IUPAC Name |
2,2,2-trifluoroethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRLLAOLJVDVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399717 | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-53-2 | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















